2-Cyclobutylacetaldehyde
Overview
Description
2-Cyclobutylacetaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is characterized by a cyclobutane ring attached to an acetaldehyde group. This compound is a colorless liquid with a strong, pungent odor and is used as a versatile building block in organic synthesis, pharmaceuticals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutylacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclobutylmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the ozonolysis of cyclobutene followed by reductive workup .
Industrial Production Methods: In industrial settings, cyclobutylacetaldehyde is often produced via the catalytic hydrogenation of cyclobutanone. This process involves the reduction of cyclobutanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclobutyric acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of cyclobutylacetaldehyde with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields cyclobutylmethanol.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.
Reduction: NaBH₄, LiAlH₄.
Substitution: Ammonia, primary amines.
Major Products Formed:
Oxidation: Cyclobutyric acid.
Reduction: Cyclobutylmethanol.
Substitution: Cyclobutylamine.
Scientific Research Applications
2-Cyclobutylacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It serves as a precursor in the synthesis of biologically active compounds and is used in studies involving enzyme-catalyzed reactions.
Medicine: this compound is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with cyclobutane-containing structures.
Mechanism of Action
The mechanism of action of cyclobutylacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
2-Cyclobutylacetaldehyde can be compared with other aldehydes and cyclobutane-containing compounds:
Cyclobutanone: Similar in structure but contains a ketone group instead of an aldehyde group. Cyclobutanone is less reactive in nucleophilic addition reactions compared to cyclobutylacetaldehyde.
Cyclobutylmethanol: The reduced form of cyclobutylacetaldehyde, containing a hydroxyl group instead of an aldehyde group. It is less reactive in oxidation reactions.
Cyclobutyric Acid: The oxidized form of cyclobutylacetaldehyde, containing a carboxylic acid group.
This compound’s unique combination of a cyclobutane ring and an aldehyde group makes it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-cyclobutylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLVTGTSKWGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625335 | |
Record name | Cyclobutylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6540-31-4 | |
Record name | Cyclobutylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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